

In-Depth Technical Guide to C.I. Direct Blue 75

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Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B1582028

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CAS Number: 6428-60-0

This technical guide provides a comprehensive overview of **C.I. Direct Blue 75**, a trisazo direct dye. The information is intended for researchers, scientists, and drug development professionals, presenting key chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, particularly within biological research.

Chemical and Physical Properties

C.I. Direct Blue 75 is a complex organic molecule primarily used as a dye for cellulosic materials such as cotton, paper, and leather.^{[1][2]} Its chemical structure and properties are summarized below.

Property	Value	Reference
CAS Number	6428-60-0	[1][3][4]
C.I. Number	34220	[1][2][4]
Synonyms	Direct Blue 2GL, Direct Fast Blue 2GL	[4]
Chemical Class	Trisazo Dye	[1][4]
Molecular Formula	C ₄₂ H ₂₅ N ₇ Na ₄ O ₁₃ S ₄	[3][4]
Molecular Weight	1055.91 g/mol	[3][4]
Physical Appearance	Dark blue powder	[1]
Hue	Dull blue	[1][2]
Solubility	Soluble in water; Insoluble in other organic solvents.	[1][4]
UV-Vis Absorption (λ _{max})	573 nm (in aqueous solution)	[4]

Chemical Behavior:

- In concentrated sulfuric acid, **C.I. Direct Blue 75** appears dark. Upon dilution, the color changes to a red-light purple and then to a red-brown.
- Addition of strong hydrochloric acid to an aqueous solution of the dye results in a blue color.
- Addition of a thick sodium hydroxide solution to an aqueous solution of the dye results in a red-light purple color.[4]

Synthesis of C.I. Direct Blue 75

The synthesis of **C.I. Direct Blue 75** is a multi-step process involving a series of diazotization and coupling reactions. Below is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of C.I. Direct Blue 75

Materials:

- 3-Aminobenzenesulfonic acid
- 5-Aminonaphthalene-2-sulfonic acid
- 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium carbonate (Na_2CO_3)
- Ice
- Water

Procedure:

- First Diazotization:
 - Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute solution of hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
 - Stir the mixture for 30 minutes to ensure complete diazotization.
- First Coupling:
 - In a separate vessel, dissolve a molar equivalent of 5-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate.
 - Cool this solution to 0-5 °C.
 - Slowly add the diazonium salt solution from step 1 to the solution of 5-aminonaphthalene-2-sulfonic acid, maintaining the temperature and a slightly alkaline pH.

- Stir the reaction mixture until the coupling is complete, which can be monitored by spot testing with H-acid.
- Second Diazotization:
 - Take the product from the first coupling and dissolve it in water.
 - Cool the solution to 0-5 °C and add hydrochloric acid.
 - Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
 - Stir for 30 minutes to complete the diazotization of the second amino group.
- Second Coupling:
 - In a separate vessel, dissolve a molar equivalent of 5-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate.
 - Cool this solution to 0-5 °C.
 - Slowly add the diazonium salt solution from step 3, maintaining the temperature and a slightly alkaline pH.
 - Stir until the coupling is complete.
- Third Diazotization:
 - Take the product from the second coupling, dissolve it in water, and cool to 0-5 °C.
 - Add hydrochloric acid and then slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
 - Stir for 30 minutes.
- Final Coupling:
 - In a separate vessel, dissolve a molar equivalent of 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline aqueous solution (using sodium

carbonate).

- Cool this solution to 0-5 °C.
- Slowly add the diazonium salt solution from step 5, maintaining alkaline conditions.
- Stir the reaction mixture until the final coupling is complete.
- Isolation and Purification:
 - The dye is salted out from the reaction mixture by adding sodium chloride.
 - The precipitated dye is then filtered, washed with a brine solution, and dried.

The overall synthetic pathway is a sequential addition of diazonium salts to coupling components, extending the conjugated system of the molecule.



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Caption: Synthesis workflow for **C.I. Direct Blue 75**.

Applications in Research

While **C.I. Direct Blue 75** is predominantly an industrial dye, its properties lend it to certain applications in biological research, primarily in staining.

Biological Staining

Direct dyes, including **C.I. Direct Blue 75**, are used for staining cellulose-containing materials. In a biological context, this can be extended to the staining of plant tissues and other materials with cellulosic components. While less common than other biological stains, its ability to bind to

proteins also suggests potential applications in histology and cytology. For instance, the related dye Direct Blue 71 has been used for staining proteins on blotting membranes.[5][6]

At present, there is limited specific information available in the scientific literature detailing the use of **C.I. Direct Blue 75** in advanced biological research, such as in studies of specific signaling pathways. Its large molecular size and multiple charged groups may limit its cell permeability, which is often a prerequisite for interacting with intracellular signaling components.

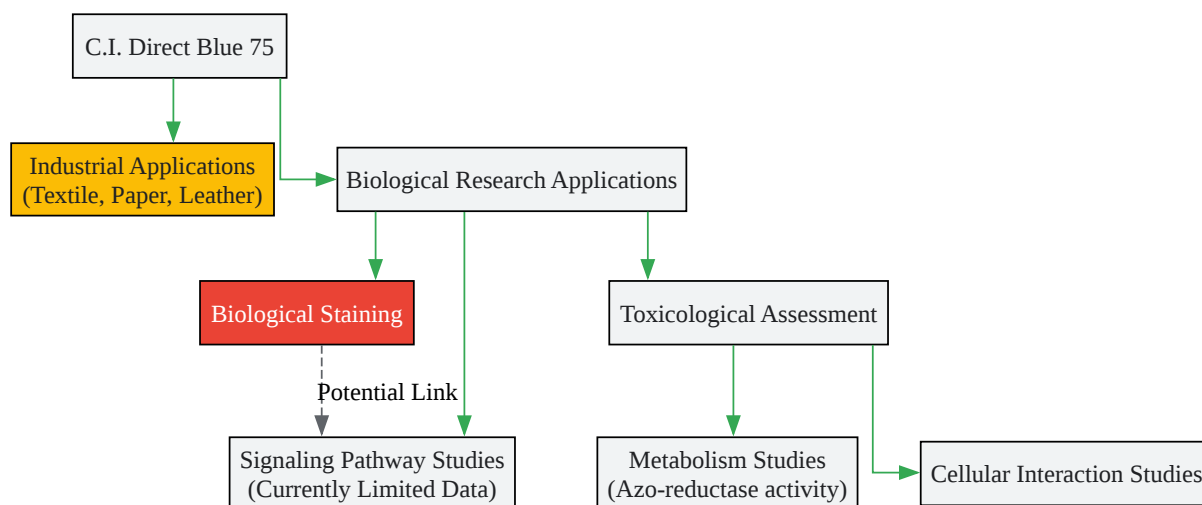
Toxicological and Mechanistic Considerations

Some azo dyes are known to be metabolized by azoreductases present in various organisms, including gut microbiota, which can cleave the azo bond to release aromatic amines. The toxicological properties of these potential metabolites would be a key consideration in any biological application. However, specific toxicological or mechanistic studies on **C.I. Direct Blue 75** are not readily available in the public domain.

Future Research Directions

Further investigation into the biological properties of **C.I. Direct Blue 75** could explore the following:

- **Cellular Uptake and Cytotoxicity:** Detailed studies are needed to determine if and how **C.I. Direct Blue 75** enters cells and its potential cytotoxic effects.
- **Interaction with Biomolecules:** Investigating the binding affinity and specificity of **C.I. Direct Blue 75** for different proteins and nucleic acids could reveal novel research applications.
- **Metabolic Fate:** Understanding the metabolic breakdown of **C.I. Direct Blue 75** in biological systems is crucial for assessing its safety and potential for bioaccumulation or the generation of toxic byproducts.



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Caption: Logical relationships of **C.I. Direct Blue 75** applications.

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